molecular formula C12H13FN2O2S B6434200 3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2197640-64-3

3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6434200
CAS No.: 2197640-64-3
M. Wt: 268.31 g/mol
InChI Key: SKOUBYSUPSLGMR-UHFFFAOYSA-N
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Description

3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorocyclopentyl group attached to an amino group, which is further connected to a benzothiazole ring system. The presence of fluorine in the cyclopentyl ring enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction using a fluorinated cyclopentyl halide.

    Coupling Reaction: The final step involves coupling the fluorocyclopentyl amine with the benzothiazole ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopentyl group enhances the compound’s binding affinity and selectivity, while the benzothiazole ring system contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    3-(cyclopentylamino)-1lambda6,2-benzothiazole-1,1-dione: A non-fluorinated analog with different reactivity and stability.

    2-fluorobenzothiazole: A fluorinated benzothiazole with distinct chemical properties.

Uniqueness

3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both the fluorocyclopentyl group and the benzothiazole ring system. This combination imparts enhanced stability, reactivity, and biological activity compared to its analogs. The fluorine atom in the cyclopentyl ring also contributes to its unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c13-9-5-3-6-10(9)14-12-8-4-1-2-7-11(8)18(16,17)15-12/h1-2,4,7,9-10H,3,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUBYSUPSLGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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